(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

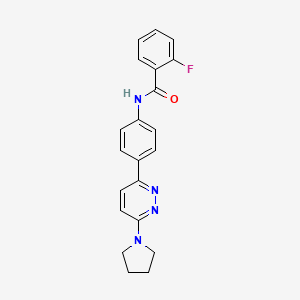

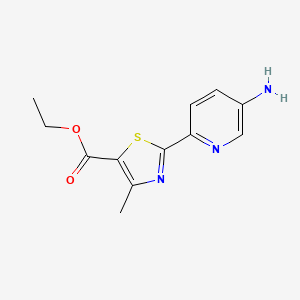

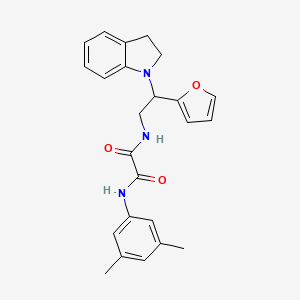

“(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride” is a complex organic compound. The “4-Tert-butyl-2-methoxyphenyl” part suggests that it is a phenyl (benzene) ring substituted with a tert-butyl group and a methoxy group at the 4th and 2nd positions respectively. The “methanamine” part indicates the presence of an amine group attached to a methane (single carbon) group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the tert-butyl and methoxy groups, and the attachment of the methanamine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the phenyl ring, with the tert-butyl and methoxy groups causing some degree of steric hindrance and electron donation, which could affect the compound’s reactivity. The methanamine group would likely make the compound a base, as amines are proton acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of an amine group might make this compound a base, while the phenyl ring might make it relatively nonpolar .Applications De Recherche Scientifique

Analytical Chemistry and Diagnostic Applications

Research has developed methods for the quantitative determination of specific metabolites in biological samples, leveraging the chemical properties of related compounds for diagnostic purposes. For instance, a method involving capillary gas chromatography has been established for the simultaneous determination of major catecholamine metabolites and a serotonin metabolite in urine, which is instrumental in diagnosing and monitoring functional tumors and certain metabolic disorders (Muskiet et al., 1981).

Synthetic Pathways and Chemical Reactions

Studies on synthetic pathways have demonstrated the creation of carnitine analogs through the treatment of tert-butyl derivatives, showcasing the versatility of these compounds in synthesizing bioactive molecules (Boots & Boots, 1975). Additionally, investigations into hydroxymethylation reactions using methoxymethanol as a formaldehyde source have highlighted the diastereoselective capabilities of related chemical structures (Priede et al., 2014).

Pharmacological Evaluations

In pharmacology, research on compounds with similar structures has explored their potential as hypoglycemic agents, though without significant effects on blood glucose or serum fatty acid levels in animal models (Boots & Boots, 1975). Additionally, novel methods for the spectrophotometric determination of certain pharmaceuticals have been developed, employing less environmentally harmful reagents and showcasing the compound's utility in pharmaceutical analysis (ALHAMMADİ & SARSAM, 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4;/h5-7H,8,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLWUYODGRGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)

![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)

![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)